GS-621763

Overview

Description

GS-621763 is an orally bioavailable prodrug of GS-441524, the parent nucleoside of remdesivir. It has shown significant antiviral activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and other coronaviruses, such as Middle East respiratory syndrome coronavirus (MERS-CoV) . This compound targets the highly conserved virus RNA-dependent RNA polymerase, making it a promising candidate for antiviral therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

GS-621763 is synthesized through a series of chemical reactions starting from GS-441524. The synthesis involves the esterification of GS-441524 with specific reagents to form the triester prodrug this compound . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

GS-621763 undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds in this compound are hydrolyzed to release the active nucleoside GS-441524.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions are used to hydrolyze the ester bonds.

Oxidation and Reduction: Specific oxidizing or reducing agents are used under controlled conditions.

Major Products Formed

The primary product formed from the hydrolysis of this compound is GS-441524, which is the active antiviral agent .

Scientific Research Applications

Antiviral Efficacy

1. Mechanism of Action

GS-621763 targets the RNA-dependent RNA polymerase of coronaviruses, inhibiting viral replication. This mechanism is crucial in combating SARS-CoV-2 and its variants, including those that have shown resistance to other treatments.

2. In Vitro Studies

Research has demonstrated that this compound exhibits potent antiviral activity against SARS-CoV-2 in various cellular models. For instance, in A549-hACE2 cells, this compound displayed a half-maximum effective concentration (EC50) of 0.125 μM against a SARS-CoV-2 reporter virus . Furthermore, it has shown effectiveness against MERS-CoV with an EC50 of 0.74 μM .

3. In Vivo Studies

In animal models, particularly BALB/c mice and ferrets, this compound has been administered at varying doses to assess its therapeutic efficacy. A study indicated that a dosage of 30 mg/kg significantly reduced viral lung titers and improved pulmonary function compared to control groups . Additionally, the drug was effective even when administered post-infection, highlighting its potential for therapeutic use in COVID-19 patients.

Pharmacokinetics

1. Bioavailability and Metabolism

this compound is rapidly converted into its active form, GS-441524, following oral administration. Studies have shown that after dosing at 10 mg/kg twice daily in ferrets, the prodrug effectively converts to GS-441524 in plasma and lung tissues . Pharmacokinetic analyses indicate that this compound achieves high plasma concentrations necessary for therapeutic efficacy, with a significant area under the curve (AUC) observed in various studies .

2. Comparative Pharmacokinetics

The pharmacokinetic profile of this compound has been compared with other antiviral agents like remdesivir. It was found that this compound provides higher systemic exposure to the active triphosphate form compared to remdesivir alone, which is essential for achieving effective antiviral concentrations in lung tissues .

Therapeutic Outcomes

1. Clinical Implications

The promising results from preclinical studies suggest that this compound could be a valuable addition to the antiviral arsenal against COVID-19. Its oral bioavailability allows for easier administration compared to intravenous therapies like remdesivir, potentially improving patient compliance and outcomes .

2. Case Studies

Several studies have documented the therapeutic effects of this compound:

- In one study involving ferrets exposed to SARS-CoV-2, treatment with this compound led to a complete inhibition of viral transmission and replication in untreated contact animals .

- Another study demonstrated that mice treated with this compound showed significant improvements in lung function and reduced lung congestion after infection with SARS-CoV-2 .

Summary Table of Key Findings

Mechanism of Action

GS-621763 is converted into GS-441524 in the body, which then undergoes further conversion to its active triphosphate form . This active form inhibits the viral RNA-dependent RNA polymerase, preventing the replication of the virus . The molecular targets and pathways involved include the viral polymerase and the host cell’s metabolic pathways that facilitate the conversion of this compound to its active form .

Comparison with Similar Compounds

Similar Compounds

Remdesivir (GS-5734): An intravenous antiviral drug with a similar mechanism of action.

Molnupiravir (EIDD-2801): An oral nucleoside analog antiviral with similar efficacy against SARS-CoV-2.

Uniqueness of GS-621763

This compound is unique due to its oral bioavailability, making it more convenient for outpatient treatment compared to intravenous drugs like remdesivir . Additionally, its efficacy against multiple coronaviruses highlights its potential as a broad-spectrum antiviral agent .

Biological Activity

GS-621763 is an oral prodrug of the nucleoside analog GS-441524, which has garnered attention for its antiviral properties, particularly against SARS-CoV-2. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy in various models, and potential therapeutic applications.

Overview of this compound

This compound is designed to be rapidly converted into GS-441524 upon administration. This conversion is critical as GS-441524 is the active compound that inhibits viral replication by targeting the RNA-dependent RNA polymerase (RdRp) of coronaviruses. The prodrug form enhances oral bioavailability, making it a promising candidate for outpatient treatment of COVID-19 and other viral infections.

Pharmacokinetics

Pharmacokinetic Studies:

- Absorption and Metabolism: Following oral administration in animal models, this compound is quickly metabolized to GS-441524. Studies indicate that intact this compound is minimally present in plasma, with GS-441524 being the predominant metabolite .

- Half-life: The plasma half-life of GS-441524 is approximately 1 hour, necessitating multiple doses for sustained antiviral activity .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | High (rapid conversion to GS-441524) |

| Half-life | ~1 hour |

| Peak Plasma Concentration (Cmax) | Dose-dependent increases observed |

| Area Under Curve (AUC) | Proportional to dose |

Antiviral Efficacy

In Vitro Studies:

this compound exhibits potent antiviral activity against SARS-CoV-2 in various cellular models. The compound was tested in A549-hACE2 cells, showing a half-maximal effective concentration (EC50) of approximately 0.125 µM, indicating strong inhibitory effects on viral replication .

In Vivo Studies:

Animal studies have demonstrated that this compound significantly reduces viral load and improves pulmonary function in infected mice. A dose-dependent response was observed, with higher doses leading to greater reductions in lung viral titers and less severe lung pathology.

Table 2: Efficacy of this compound in Animal Models

| Dose (mg/kg) | Viral Load Reduction (PFU/lung lobe) | Pulmonary Function Improvement |

|---|---|---|

| 3 | High (significant reduction) | Partial |

| 10 | Moderate | Improved |

| 30 | Near undetectable | Complete |

Case Studies and Clinical Relevance

Recent studies have highlighted the clinical potential of this compound as a treatment for COVID-19. In ferret models, treatment with this compound not only inhibited viral replication but also prevented transmission to untreated animals . This suggests that this compound could play a vital role in controlling outbreaks by reducing both infection rates and disease severity.

Case Study Example:

In a controlled study involving BALB/c mice infected with SARS-CoV-2, administration of this compound at doses of 10 and 30 mg/kg resulted in significant reductions in viral lung titers compared to vehicle-treated controls. Moreover, pulmonary function metrics indicated that treated animals maintained better respiratory health throughout the infection period .

Properties

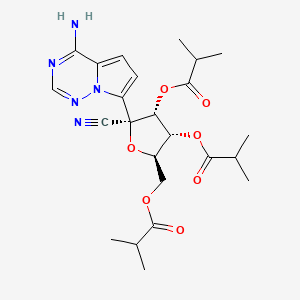

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSSLHFYCSUAHY-JQGROFRJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2647442-13-3 | |

| Record name | GS-621763 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647442133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-621763 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BU3492RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.